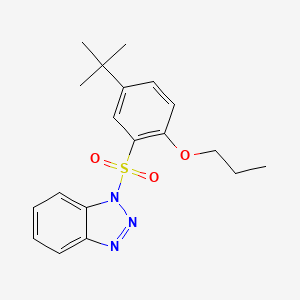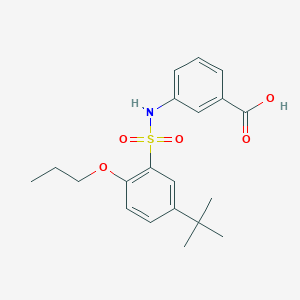
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid, also known as TPPB, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid has been found to have a variety of applications in scientific research. One of the main uses of this compound is in the study of ion channels. This compound has been shown to inhibit the activity of the TRPC6 ion channel, which plays a role in various physiological processes, including cardiovascular function and kidney function. This compound has also been found to inhibit the activity of the TASK-3 potassium channel, which is involved in regulating neuronal excitability. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Wirkmechanismus
The mechanism of action of 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid is not fully understood, but it is thought to involve the binding of this compound to specific sites on ion channels. This binding results in the inhibition of ion channel activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and inflammation, this compound has been shown to have antitumor effects. This compound has also been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid in lab experiments is its specificity for certain ion channels. This allows researchers to study the effects of inhibiting specific ion channels on various physiological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring is necessary to ensure that this compound does not cause harm to cells or organisms.
Zukünftige Richtungen
There are several future directions for research involving 3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the use of this compound as a tool for studying the role of ion channels in various diseases, including cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
In conclusion, this compound is a valuable tool for studying various biological processes due to its specificity for certain ion channels and its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Synthesemethoden
3-(5-Tert-butyl-2-propoxybenzenesulfonamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 3-aminobenzoic acid. This reaction produces this compound as a white powder with a melting point of 238-240°C. The purity of this compound can be confirmed through various analytical techniques, including NMR and HPLC.
Eigenschaften
IUPAC Name |
3-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-11-26-17-10-9-15(20(2,3)4)13-18(17)27(24,25)21-16-8-6-7-14(12-16)19(22)23/h6-10,12-13,21H,5,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOSNZGFYWKDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
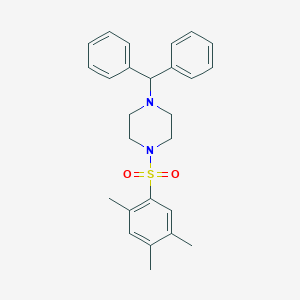
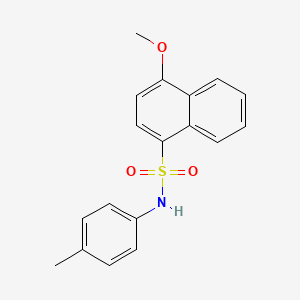
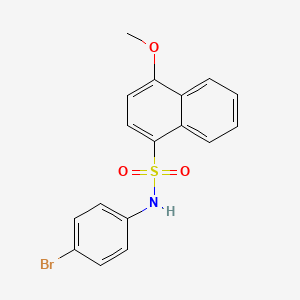
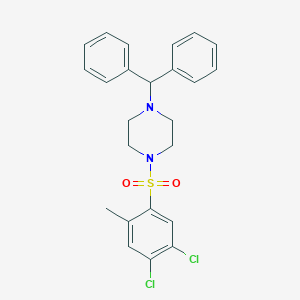
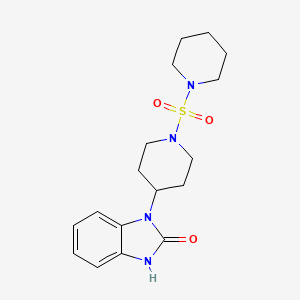
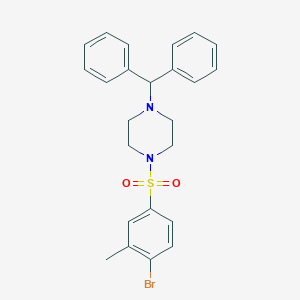
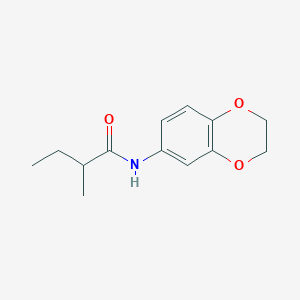
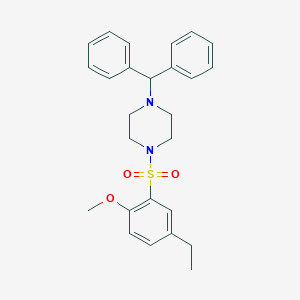

![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
